Loracarbef-d5

Description

BenchChem offers high-quality Loracarbef-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Loracarbef-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H16ClN3O4 |

|---|---|

Molecular Weight |

354.80 g/mol |

IUPAC Name |

(7S)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10?,11-,12+/m1/s1/i1D,2D,3D,4D,5D |

InChI Key |

JAPHQRWPEGVNBT-XUXTYBLLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2C3CCC(=C(N3C2=O)C(=O)O)Cl)N)[2H])[2H] |

Canonical SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |

Origin of Product |

United States |

What is Loracarbef-d5 and its primary use in research

An in-depth examination of the synthesis, application, and analytical methodologies of Loracarbef-d5, a critical tool in pharmaceutical research and development.

Introduction to Loracarbef-d5

Loracarbef-d5 is the deuterated, stable isotope-labeled analogue of Loracarbef, a synthetic carbacephem antibiotic. As a stable isotope-labeled internal standard, Loracarbef-d5 is indispensable for the accurate quantification of Loracarbef in complex biological matrices such as plasma and urine. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is crucial for pharmacokinetic and bioequivalence studies, ensuring the reliability and precision of analytical data. By mimicking the physicochemical properties of Loracarbef, the deuterated standard compensates for variations in sample preparation and instrument response, a fundamental requirement for robust bioanalytical method development.

Chemical and Physical Properties

Loracarbef-d5 is structurally identical to Loracarbef, with the exception of five deuterium atoms incorporated into the phenylacetyl side chain. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled drug by mass spectrometry, while maintaining nearly identical chromatographic behavior.

| Property | Loracarbef | Loracarbef-d5 |

| Chemical Name | (6R,7S)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | (6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |

| Molecular Formula | C₁₆H₁₆ClN₃O₄ | C₁₆H₁₁D₅ClN₃O₄ |

| Molecular Weight | 349.77 g/mol | 354.80 g/mol |

| CAS Number | 121961-22-6 | 1346597-29-2 |

Primary Use in Research: The Role of an Internal Standard

The principal application of Loracarbef-d5 in a research setting is as an internal standard (IS) for the quantitative analysis of Loracarbef in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several key reasons:

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. As Loracarbef-d5 has nearly identical physicochemical properties to Loracarbef, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.

-

Compensation for Sample Preparation Variability: During sample extraction and processing, there can be losses of the analyte. The addition of a known amount of Loracarbef-d5 at the beginning of the sample preparation process allows for the correction of these losses, as the internal standard will be lost at a proportional rate to the analyte.

-

Correction for Instrumental Variability: A stable isotope-labeled internal standard can also account for minor fluctuations in instrument performance, such as variations in injection volume and ionization efficiency.

The overarching goal of using Loracarbef-d5 is to improve the accuracy, precision, and robustness of bioanalytical methods for Loracarbef, which is essential for regulatory submissions and clinical trial data integrity.

Experimental Protocols

While a specific, detailed validated LC-MS/MS method for Loracarbef using Loracarbef-d5 with explicit MRM transitions was not found in the available literature, a representative protocol can be constructed based on established methods for other β-lactam antibiotics in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Loracarbef from plasma samples.

Methodology:

-

To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the Loracarbef-d5 internal standard working solution (concentration will depend on the specific assay requirements).

-

Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant may be injected directly or diluted with the initial mobile phase (e.g., 0.1% formic acid in water) prior to injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of small molecule antibiotics.

Table 2: Representative Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |

Table 3: Representative Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: The specific MRM transitions (precursor ion → product ion) and associated collision energies for Loracarbef and Loracarbef-d5 would need to be determined experimentally through infusion of the individual compounds into the mass spectrometer.

Loracarbef-d5: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Loracarbef-d5, a deuterated analog of the carbacephem antibiotic Loracarbef. This document details its chemical structure, with a specific focus on the isotopic labeling, and presents a comprehensive guide to its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information herein is intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.

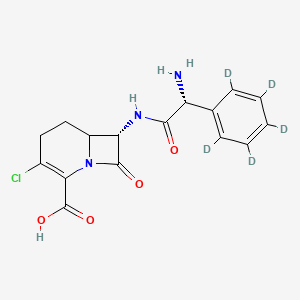

Chemical Structure and Isotopic Labeling

Loracarbef is a synthetic β-lactam antibiotic, structurally related to the cephalosporin class, with a sulfur atom in the dihydrothiazine ring replaced by a methylene group.[1] Loracarbef-d5 is a stable isotope-labeled version of Loracarbef, designed for use as an internal standard in quantitative analysis.

The isotopic labeling consists of five deuterium (d5) atoms incorporated into the phenyl ring of the molecule. This is explicitly stated in its chemical name: (6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid.[2][3] This specific placement of the deuterium atoms provides a significant mass shift, crucial for its use in mass spectrometry-based assays, without altering the compound's chromatographic behavior relative to the unlabeled analyte.

The chemical structure of Loracarbef-d5 is illustrated in the following diagram:

Caption: Chemical structure of Loracarbef-d5.

Quantitative Data

The incorporation of five deuterium atoms results in a predictable mass increase in Loracarbef-d5 compared to the unlabeled Loracarbef. This mass difference is fundamental for its utility as an internal standard in mass spectrometry. The table below summarizes the key quantitative data for both compounds.

| Property | Loracarbef | Loracarbef-d5 |

| Chemical Formula | C₁₆H₁₆ClN₃O₄ | C₁₆H₁₁D₅ClN₃O₄[2] |

| Molecular Weight ( g/mol ) | 349.77[1] | 354.80[3] |

| Monoisotopic Mass (Da) | 349.0829337[4] | ~354.1143 |

| Mass Difference (Da) | - | ~5.0314 |

| Isotopic Purity | Not Applicable | Typically ≥98% |

Note: The monoisotopic mass for Loracarbef-d5 is calculated based on the monoisotopic mass of Loracarbef and the mass difference of five deuterium atoms. The isotopic purity is a typical specification for commercially available stable isotope-labeled standards.

Experimental Protocol: Quantification of Loracarbef in Human Plasma using LC-MS/MS with Loracarbef-d5 Internal Standard

This section outlines a detailed protocol for the determination of Loracarbef concentrations in human plasma, employing Loracarbef-d5 as an internal standard. This method is based on established principles of bioanalytical method validation and typical procedures for the analysis of small molecule drugs in biological matrices.[5][6][7]

Materials and Reagents

-

Loracarbef analytical standard

-

Loracarbef-d5 internal standard (IS)

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Loracarbef and Loracarbef-d5 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Loracarbef by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Loracarbef-d5 by diluting its stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation Method)

-

Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.

-

Add 20 µL of the Loracarbef-d5 internal standard working solution (100 ng/mL) to all wells except for the blank samples (to which 20 µL of 50:50 methanol:water is added).

-

Vortex the plate for 30 seconds.

-

Add 300 µL of acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex the plate for 1 minute and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Loracarbef: Precursor ion (Q1) m/z 350.1 → Product ion (Q3) [To be determined experimentally]

-

Loracarbef-d5: Precursor ion (Q1) m/z 355.1 → Product ion (Q3) [To be determined experimentally]

-

-

Note: The specific product ions for the MRM transitions need to be optimized by infusing the individual compounds into the mass spectrometer.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of Loracarbef in a biological matrix using Loracarbef-d5 as an internal standard.

Caption: Bioanalytical workflow for Loracarbef quantification.

References

- 1. chembk.com [chembk.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Loracarbef-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Loracarbef-d5, a deuterated analog of the carbacephem antibiotic Loracarbef. Given its primary role as an analytical standard, this document outlines the available data and provides detailed, adaptable experimental protocols for its characterization.

Core Physical and Chemical Properties

While specific experimental data for Loracarbef-d5 is not widely published, the following table summarizes its fundamental chemical identifiers. For comparative purposes, a table of the known properties of the non-deuterated parent compound, Loracarbef, is also provided.

Table 1: Physicochemical Properties of Loracarbef-d5

| Property | Value | Source |

| Chemical Name | (6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid | [1][2] |

| Synonyms | Lorabid-d5 | [1][2] |

| CAS Number | 1346597-29-2 | [1][2] |

| Molecular Formula | C₁₆H₁₁D₅ClN₃O₄ | [1][2] |

| Molecular Weight | 354.80 g/mol | [1][2] |

| Appearance | White to off-white solid (inferred from Loracarbef) | [3] |

| Storage | 2-8°C Refrigerator | [2] |

Table 2: Physicochemical Properties of Loracarbef (Non-Deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ClN₃O₄ | [4] |

| Molecular Weight | 349.77 g/mol | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | pH-dependent, U-shaped profile in aqueous solutions | [5] |

| Stability | More stable in solution than cefaclor and cephalexin.[6] | [6] |

| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7] | [7] |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize Loracarbef-d5. These protocols are based on standard practices for the analysis of beta-lactam antibiotics and can be adapted as needed.

Determination of Melting Point

Objective: To determine the temperature range over which Loracarbef-d5 transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: Ensure the Loracarbef-d5 sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.[8][9]

Solubility Profile Determination

Objective: To determine the solubility of Loracarbef-d5 in various solvents, particularly as a function of pH in aqueous solutions.

Methodology:

-

Solvent Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12). Other relevant organic solvents can also be tested.

-

Equilibrium Shake-Flask Method: Add an excess amount of Loracarbef-d5 to a known volume of each solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of Loracarbef-d5 in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Data Analysis: Plot the solubility (in mg/mL or mol/L) as a function of pH to generate the solubility profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of Loracarbef-d5.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Loracarbef-d5 in a suitable deuterated solvent (e.g., DMSO-d6, D₂O). The choice of solvent will depend on the solubility of the compound.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard 1D experiments are typically sufficient for initial characterization. 2D experiments (e.g., COSY, HSQC, HMBC) can be performed for more detailed structural elucidation.[10][11][12][13]

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure of Loracarbef-d5. The absence of signals corresponding to the phenyl protons in the ¹H NMR spectrum will confirm the deuteration.

Mass Spectrometry (MS)

Objective: To determine the accurate mass of Loracarbef-d5 and to study its fragmentation pattern for structural confirmation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Loracarbef-d5 (e.g., 1 µg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization - ESI).

-

Instrumentation: Introduce the sample into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Ionization: Utilize an appropriate ionization technique, such as ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.[14][15][16][17][18]

-

Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the elemental composition. Interpret the fragmentation pattern to further verify the structure of Loracarbef-d5.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive characterization of a deuterated pharmaceutical standard like Loracarbef-d5.

References

- 1. clearsynth.com [clearsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Lorabid (Loracarbef): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. chembk.com [chembk.com]

- 5. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 7. mims.com [mims.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. uoanbar.edu.iq [uoanbar.edu.iq]

- 10. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alpaipars.com [alpaipars.com]

- 12. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 13. academic.oup.com [academic.oup.com]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 16. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. edepot.wur.nl [edepot.wur.nl]

Decoding the Certificate of Analysis: A Technical Guide to Loracarbef-d5

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a research compound. This guide provides an in-depth explanation of a typical CoA for Loracarbef-d5, a deuterated analog of the antibiotic Loracarbef. Understanding the data and experimental protocols detailed in the CoA is paramount for ensuring the accuracy and reproducibility of experimental results.

Loracarbef-d5 is a stable isotope-labeled version of Loracarbef, an oral synthetic beta-lactam antibiotic.[1][2] The incorporation of five deuterium atoms into the phenyl group of the molecule makes it a valuable tool in pharmaceutical research, particularly as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The increased mass of the deuterated compound allows for its clear differentiation from the non-deuterated (protium) form during analysis.[6]

Representative Certificate of Analysis: Loracarbef-d5

Below is a summarized, representative Certificate of Analysis for Loracarbef-d5, with typical specifications and results.

| Test | Specification | Result | Method |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Identity | Conforms to Structure | Conforms | ¹H-NMR, LC-MS |

| Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |

| Mass Spectrum | Conforms to Expected m/z | Conforms | ESI-MS |

| Isotopic Purity | ≥99% Deuterium | 99.6% D₅ | Mass Spectrometry |

| Residual Solvents | Meets USP <467> Limits | Conforms | GC-HS |

| Water Content (Karl Fischer) | ≤1.0% | 0.3% | KF Titration |

| Solubility | Soluble in DMSO | Conforms | Visual Inspection |

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds.[7][8] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.[7]

-

Procedure:

-

A solution of Loracarbef-d5 is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

A small volume (e.g., 10 µL) is injected into the HPLC system.

-

The gradient elution profile separates Loracarbef-d5 from any impurities.

-

The chromatogram is recorded, and the area of the peak corresponding to Loracarbef-d5 is compared to the total area of all peaks to calculate the purity.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the compound and to determine its isotopic enrichment.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Procedure for Identity Confirmation:

-

The sample is introduced into the mass spectrometer.

-

The molecules are ionized, and the resulting ions are separated based on their m/z ratio.

-

The resulting mass spectrum should show a prominent peak corresponding to the expected molecular ion of Loracarbef-d5 (C₁₆H₁₁D₅ClN₃O₄, molecular weight approx. 354.8 g/mol ).[3]

-

-

Procedure for Isotopic Purity:

-

High-resolution mass spectrometry is used to analyze the distribution of isotopic peaks.

-

The relative intensities of the peaks corresponding to the D₅-labeled compound and any lesser-deuterated species (D₀ to D₄) are measured.

-

The percentage of the D₅ species relative to all deuterated forms determines the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H-NMR (proton NMR) is particularly useful for confirming the identity and structure of organic molecules.[9][10]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

-

Procedure:

-

The Loracarbef-d5 sample is dissolved in the deuterated solvent.

-

The sample is placed in the NMR spectrometer, and the ¹H-NMR spectrum is acquired.

-

The chemical shifts, integration values, and coupling patterns of the observed peaks are analyzed. The spectrum should be consistent with the structure of Loracarbef, with the notable absence or significant reduction of signals corresponding to the protons on the phenyl ring, confirming deuteration at these positions.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis and use of Loracarbef-d5.

Caption: Workflow for generating a Certificate of Analysis.

Caption: Use of Loracarbef-d5 in a pharmacokinetic study.

Mechanism of Action: The Role of Loracarbef

Loracarbef is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[11][12] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][13] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, Loracarbef disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.[11][13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Loracarbef - Wikipedia [en.wikipedia.org]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H-NMR spectroscopy as a means of monitoring nephrotoxicity as exemplified by studies with cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Loracarbef? [synapse.patsnap.com]

- 12. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is Loracarbef used for? [synapse.patsnap.com]

An In-Depth Technical Guide to the Mass Spectrum of Loracarbef-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of Loracarbef-d5, a deuterated analog of the carbacephem antibiotic Loracarbef. Due to the limited availability of direct experimental data for Loracarbef-d5, this document leverages established principles of mass spectrometry, known fragmentation patterns of β-lactam antibiotics, and the predictable behavior of deuterated compounds to present a comprehensive theoretical framework for its analysis.

Introduction to Loracarbef and Its Deuterated Analog

Loracarbef is a synthetic oral antibiotic belonging to the carbacephem class, which is structurally similar to the second-generation cephalosporins. It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death.[1] Loracarbef-d5 is a stable isotope-labeled version of Loracarbef, containing five deuterium atoms. The molecular formula of Loracarbef is C₁₆H₁₆ClN₃O₄, with a monoisotopic mass of approximately 349.08 Da. The deuterated analog, Loracarbef-d5, has a molecular formula of C₁₆H₁₁D₅ClN₃O₄ and a corresponding increase in molecular weight. Such deuterated standards are crucial in pharmacokinetic and metabolic studies, often used as internal standards in quantitative mass spectrometry-based assays.

Proposed Mass Spectrometry Data for Loracarbef-d5

While a publicly available mass spectrum for Loracarbef-d5 is not readily accessible, we can predict its key mass spectral features based on the structure of the parent compound and general fragmentation rules.

| Parameter | Expected Value for Loracarbef | Expected Value for Loracarbef-d5 |

| Molecular Formula | C₁₆H₁₆ClN₃O₄ | C₁₆H₁₁D₅ClN₃O₄ |

| Monoisotopic Mass | 349.08 Da | 354.11 Da |

| [M+H]⁺ Ion (m/z) | 350.09 | 355.12 |

| [M+Na]⁺ Ion (m/z) | 372.07 | 377.10 |

Experimental Protocols for Mass Spectrometric Analysis

The following outlines a robust experimental protocol for the analysis of Loracarbef-d5, adaptable for various research applications. This protocol is based on established methods for the analysis of cephalosporin antibiotics using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of Loracarbef-d5 in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Serially dilute the stock solution with the initial mobile phase to create working standards for calibration curves.

-

Biological Matrix Extraction (e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (if Loracarbef-d5 is not being used as the internal standard).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

UPLC-MS/MS Conditions

-

Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the [M+H]⁺ of Loracarbef-d5 (m/z 355.12), and product ions would be selected based on the fragmentation pattern.

Proposed Fragmentation Pathway of Loracarbef-d5

The fragmentation of β-lactam antibiotics in tandem mass spectrometry is characterized by the cleavage of the β-lactam ring. The presence of deuterium atoms in Loracarbef-d5 will result in a mass shift in the fragments containing these labels, which can help in elucidating the fragmentation pathway. The phenylacetyl side chain is a likely location for the five deuterium atoms.

Based on the known fragmentation of similar cephalosporins, the primary fragmentation of Loracarbef is expected to occur at the β-lactam ring and the amide linkage. The following diagram illustrates the proposed fragmentation pathway for the protonated molecule of Loracarbef-d5 ([M+H]⁺).

Caption: Proposed fragmentation pathway of protonated Loracarbef-d5.

Experimental Workflow for Mass Spectrum Analysis

The logical workflow for analyzing the mass spectrum of Loracarbef-d5 involves several key steps, from sample introduction to data interpretation.

Caption: Experimental workflow for UPLC-MS/MS analysis of Loracarbef-d5.

Logical Relationship of Deuterium Labeling and Mass Shift

The core principle behind using Loracarbef-d5 in mass spectrometry is the predictable mass shift that aids in its identification and differentiation from the unlabeled compound.

Caption: Logical relationship of mass shift in deuterated vs. non-deuterated Loracarbef.

This guide provides a foundational understanding of the mass spectrometric behavior of Loracarbef-d5. The proposed fragmentation pathways and experimental protocols are based on established scientific principles and can serve as a valuable resource for researchers in the field of drug analysis and development. Further experimental verification is recommended to confirm the details presented herein.

References

The Role of Loracarbef-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Internal Standards in Bioanalysis

Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, is a cornerstone of drug development. The inherent complexity and variability of biological samples (e.g., plasma, urine) necessitate the use of internal standards (IS) to ensure the accuracy and precision of analytical results. An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest but is distinguishable by the analytical instrument.

Stable isotope-labeled (SIL) compounds, such as the deuterated form of a drug, are considered the "gold standard" for internal standards in mass spectrometry-based assays.[1] Loracarbef-d5, a deuterated analog of the carbacephem antibiotic Loracarbef, is designed for this purpose.

The Mechanism of Action of Loracarbef-d5 as an Internal Standard

The utility of Loracarbef-d5 as an internal standard is not related to its pharmacological mechanism of action but rather to its physicochemical properties in the context of an analytical workflow. The core principle is that the stable isotope-labeled standard is added at a known, constant concentration to all samples, including calibration standards, quality control samples (QCs), and unknown study samples, at the earliest stage of sample preparation.[2]

During sample processing (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), any loss of analyte will be mirrored by a proportional loss of the internal standard. Similarly, during LC-MS/MS analysis, any variations in injection volume or matrix effects (ion suppression or enhancement in the mass spectrometer's source) will affect both the analyte and the internal standard to a similar degree.[3] The mass spectrometer distinguishes between the analyte (Loracarbef) and the internal standard (Loracarbef-d5) based on their mass-to-charge (m/z) ratio. The quantification is then based on the ratio of the analyte's response to the internal standard's response, which corrects for the aforementioned sources of variability.

The following diagram illustrates the logical relationship of an internal standard in a bioanalytical workflow.

Representative Experimental Protocol: Determination of a Structurally Similar Antibiotic (Cefaclor) in Human Plasma

The following protocol is based on a validated LC-MS/MS method for the determination of Cefaclor in human plasma using Cefaclor-d5 as the internal standard.[4] This method serves as a practical example of how Loracarbef-d5 would be employed in a similar assay.

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Cefaclor-d5 internal standard working solution (e.g., 500 ng/mL in methanol).

-

Vortex the sample for 30 seconds.

-

Add 400 µL of methanol (as a protein precipitant) to the tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an autosampler vial for injection.

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | Ultimate XB C18 (2.1 x 50.0 mm, 5.0 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| Gradient Elution | As per specific method requirements |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | API 4000 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Cefaclor) | m/z 368.2 → 191.1 |

| MRM Transition (Cefaclor-d5) | m/z 373.2 → 196.1 |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

The following diagram illustrates the experimental workflow for this bioanalytical method.

Quantitative Data from a Representative Method

The following tables summarize the type of quantitative data generated during the validation of the Cefaclor LC-MS/MS method.[4] These data are essential for demonstrating that the method is reliable and reproducible for its intended purpose.

Calibration Curve and Quality Control Samples

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 | 20.0 (LLOQ) |

| Calibration Standard 2 | 50.0 |

| Calibration Standard 3 | 100.0 |

| Calibration Standard 4 | 500.0 |

| Calibration Standard 5 | 1000.0 |

| Calibration Standard 6 | 2500.0 |

| Calibration Standard 7 | 5000.0 |

| Calibration Standard 8 | 7500.0 |

| Calibration Standard 9 | 10000.0 (ULOQ) |

| Low Quality Control (LQC) | 60.0 |

| Medium Quality Control (MQC) | 650.0 |

| High Quality Control (HQC) | 7500.0 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| LQC | 60.0 | ≤ 15% | ≤ 15% | ± 15% |

| MQC | 650.0 | ≤ 15% | ≤ 15% | ± 15% |

| HQC | 7500.0 | ≤ 15% | ≤ 15% | ± 15% |

%CV: Percent Coefficient of Variation; %Bias: Percent difference from the nominal concentration

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| LQC | 60.0 | Consistent & Reproducible | Consistent & Reproducible | 85 - 115% |

| HQC | 7500.0 | Consistent & Reproducible | Consistent & Reproducible | 85 - 115% |

Recovery is the efficiency of the extraction process. Matrix effect is the influence of co-eluting matrix components on the ionization of the analyte and IS.

Brief Overview of Loracarbef's Pharmacological Mechanism of Action

For context, it is important to distinguish the role of Loracarbef-d5 as an analytical tool from the pharmacological action of Loracarbef itself. Loracarbef is a synthetic carbacephem antibiotic.[5] Its antibacterial effect is achieved by inhibiting the synthesis of the bacterial cell wall.[4][6] Specifically, Loracarbef binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[7] This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Conclusion

Loracarbef-d5, as a stable isotope-labeled internal standard, is a critical tool for the accurate and precise quantification of Loracarbef in biological matrices. Its mechanism of action in an analytical setting is to mimic the behavior of the unlabeled analyte through sample preparation and analysis, thereby correcting for procedural variability and matrix effects. The principles and methodologies outlined in this guide, exemplified by a validated method for the structurally similar antibiotic Cefaclor, provide a robust framework for the development and validation of bioanalytical assays. The use of such internal standards is indispensable for generating high-quality data in support of pharmacokinetic and other essential studies in the drug development pipeline.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of cefaclor in human plasma using SIL-IS LC-ESI-MS/MS for pharmacokinetics study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Sourcing of Loracarbef-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Loracarbef-d5, a deuterated analog of the carbacephem antibiotic Loracarbef. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound for various research applications, including pharmacokinetic studies and as an internal standard in analytical methods.

Introduction to Loracarbef-d5

Loracarbef-d5 is a synthetic, isotopically labeled form of Loracarbef where five hydrogen atoms on the phenylacetyl group have been replaced with deuterium. This labeling provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based bioanalytical assays. The use of deuterated standards can significantly improve the accuracy and precision of quantitative analyses by minimizing variations from sample preparation and matrix effects.

Commercial Availability and Key Suppliers

Loracarbef-d5 is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical standards. While pricing and specific batch data often require a direct quote, the following companies are established suppliers of Loracarbef-d5.

Table 1: Summary of Loracarbef-d5 Suppliers and Available Data

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Isotopic Enrichment | Available Quantities | Certificate of Analysis (CoA) |

| Pharmaffiliates | 1346597-29-2[1] | C₁₆H₁₁D₅ClN₃O₄[1] | 354.80[1] | High purity (specifics on CoA) | Inquire for details | Available upon request[1] |

| Clearsynth | 1346597-29-2[2] | C₁₆H₁₁D₅ClN₃O₄[2] | 354.8[2] | High quality (specifics on CoA) | Inquire for details | Accompanied with product[2] |

| Guidechem | 1346597-29-2 | C₁₆H₁₁D₅ClN₃O₄ | 354.8 | Not specified | 10mg, 25mg, 50mg, 100mg | Not specified |

| MedchemExpress | 1346597-29-2 | C₁₆H₁₁D₅ClN₃O₄ | 354.8 | Not specified | Get quote | Not specified |

Note: The information in this table is based on publicly available data from supplier websites. For the most accurate and up-to-date information, including pricing and detailed specifications, it is essential to contact the suppliers directly.

Experimental Applications and Methodologies

While specific experimental protocols for Loracarbef-d5 are not readily published, its primary application lies in its use as an internal standard for the quantification of Loracarbef in biological matrices. Deuterated drugs are frequently used in pharmacokinetic studies to differentiate between the administered drug and its metabolites.[3][4]

General Experimental Workflow for a Pharmacokinetic Study

A typical workflow for a pharmacokinetic study utilizing Loracarbef-d5 as an internal standard would involve the following steps:

-

Dosing: Administration of a therapeutic dose of Loracarbef to the study subjects.

-

Sample Collection: Collection of biological samples (e.g., plasma, urine) at predetermined time points.

-

Sample Preparation:

-

Aliquoting a known volume of the biological sample.

-

Spiking the sample with a known concentration of Loracarbef-d5 (the internal standard).

-

Protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Evaporation of the solvent and reconstitution in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Injection of the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic separation of Loracarbef and Loracarbef-d5 from other matrix components.

-

Detection and quantification using multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transitions of both the analyte and the internal standard.

-

-

Data Analysis:

-

Calculation of the peak area ratio of Loracarbef to Loracarbef-d5.

-

Generation of a calibration curve using known concentrations of Loracarbef and a constant concentration of Loracarbef-d5.

-

Determination of the concentration of Loracarbef in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Determination of Isotopic Enrichment

The isotopic purity of Loracarbef-d5 is a critical parameter that is typically detailed in the Certificate of Analysis provided by the supplier. This is often determined by techniques such as high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6] These methods allow for the quantification of the percentage of molecules that are fully deuterated versus those with fewer deuterium atoms.

Visualizing Workflows and Relationships

To further clarify the processes involved in utilizing Loracarbef-d5, the following diagrams illustrate the sourcing workflow and a hypothetical experimental design.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clearsynth.com [clearsynth.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. scilit.com [scilit.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Loracarbef in Human Plasma using Loracarbef-d5 as an Internal Standard by LC-MS/MS

Introduction

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Accurate and reliable quantification of Loracarbef in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Loracarbef in human plasma. The use of a stable isotope-labeled internal standard, Loracarbef-d5, ensures high accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][3][4][5] This method is suitable for high-throughput analysis in clinical and research settings.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the major steps from sample receipt to final data analysis.

Caption: Experimental workflow for the quantification of Loracarbef using an internal standard.

Protocols

1. Materials and Reagents

-

Loracarbef analytical standard

-

Loracarbef-d5 internal standard

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Standard and Internal Standard Stock Solution Preparation

-

Loracarbef Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Loracarbef in methanol to obtain a final concentration of 1 mg/mL.

-

Loracarbef-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Loracarbef-d5 in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Loracarbef stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of Loracarbef-d5 at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

3. Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the Loracarbef-d5 working solution.

-

Vortex for 10 seconds.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

4. LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm[8] |

| Column Temperature | 40°C[8] |

| Mobile Phase A | 0.1% Formic acid in water[8][9] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Flow Rate | 0.3 mL/min[8] |

| Injection Volume | 5 µL |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Mass Spectrometer | Sciex API 4000 or equivalent[10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 20 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Loracarbef and Loracarbef-d5

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) |

| Loracarbef | 350.1 | 220.1 | 150 |

| Loracarbef-d5 | 355.1 | 225.1 | 150 |

Method Validation Data

The method was validated according to regulatory guidelines.[10] A summary of the validation results is presented below.

Linearity and Range

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | Regression Model | r² |

| Loracarbef | 10 - 5000 | Linear (1/x²) | >0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.

Table 4: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | ≤ 8.5 | ± 10.2 | ≤ 9.8 | ± 11.5 |

| Low | 30 | ≤ 6.2 | ± 7.5 | ≤ 7.1 | ± 8.3 |

| Medium | 300 | ≤ 5.1 | ± 4.8 | ≤ 6.5 | ± 5.9 |

| High | 4000 | ≤ 4.5 | ± 3.2 | ≤ 5.3 | ± 4.7 |

Matrix Effect and Recovery

The use of a stable isotope-labeled internal standard effectively compensated for matrix effects.[10] Recovery was consistent across the different QC levels.

Table 5: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |

| Low | 88.5 | 89.1 | 0.98 |

| High | 90.2 | 89.8 | 1.01 |

Signaling Pathway and Logical Relationships

The logical relationship for quantification using an internal standard is based on the principle that the ratio of the analyte signal to the internal standard signal is proportional to the concentration of the analyte.

Caption: Logical diagram for quantification using an internal standard.

This application note details a validated LC-MS/MS method for the quantification of Loracarbef in human plasma using Loracarbef-d5 as an internal standard. The method is sensitive, specific, and robust, making it well-suited for a variety of clinical and research applications requiring the accurate measurement of Loracarbef concentrations. The use of a deuterated internal standard is critical for mitigating variability and ensuring data quality.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. Development and bioanalytical validation of a liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the quantification of the CCR5 antagonist maraviroc in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Loracarbef in Plasma using Loracarbef-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally related to the cephalosporin class of antibiotics. It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria. Accurate quantification of Loracarbef in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantitative analysis of Loracarbef in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Loracarbef-d5 as the internal standard.

Principle

The method involves the extraction of Loracarbef and its deuterated internal standard, Loracarbef-d5, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Loracarbef reference standard

-

Loracarbef-d5 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Loracarbef and Loracarbef-d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Loracarbef stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Loracarbef-d5 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Loracarbef-d5).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see chromatographic conditions).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions (Representative):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Loracarbef | 350.1 | 221.1 |

| Loracarbef-d5 | 355.1 | 226.1 |

Note: The provided MRM transitions are representative and should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize representative quantitative data for method validation.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 10 - 5000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 10 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| Low QC | 30 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |

| Mid QC | 500 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |

| High QC | 4000 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low QC | 30 | 85 - 115 | 85 - 115 |

| High QC | 4000 | 85 - 115 | 85 - 115 |

Mandatory Visualizations

Loracarbef Mechanism of Action

Loracarbef, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[1][2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis.[1]

Caption: Mechanism of action of Loracarbef.

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of Loracarbef in plasma.

Caption: Experimental workflow for Loracarbef analysis.

Logical Relationship of Method Validation

This diagram outlines the logical flow and key components of the bioanalytical method validation process.

Caption: Key parameters of bioanalytical method validation.

References

Application Note: High-Throughput Quantification of Loracarbef in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Loracarbef in human plasma. The use of a stable isotope-labeled internal standard, Loracarbef-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. Sample preparation is streamlined using a protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated according to industry-standard bioanalytical guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally similar to cephalosporins, used in the treatment of various bacterial infections. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity. The incorporation of a deuterated internal standard is a key strategy to mitigate variability and ensure the reliability of quantitative results.[1] This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Loracarbef quantification in human plasma.

Experimental

Materials and Reagents

-

Loracarbef reference standard

-

Loracarbef-d4 (deuterated internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Loracarbef and Loracarbef-d4 are prepared in methanol. Working solutions are prepared by diluting the stock solutions with a methanol/water mixture. Calibration standards and quality control samples are prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range.

Method Protocol

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of Loracarbef-d4 internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reversed-phase (50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | As required for optimal separation |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined experimentally |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

Note: The specific MRM transitions (precursor > product ion) and collision energies for Loracarbef and Loracarbef-d4 must be determined by direct infusion of the individual compounds into the mass spectrometer.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.[2][3] The following parameters were assessed:

-

Selectivity and Specificity: No significant interfering peaks were observed at the retention times of Loracarbef and Loracarbef-d4 in blank plasma samples from multiple sources.

-

Linearity and Range: The method demonstrated excellent linearity over a defined concentration range, with a correlation coefficient (r²) > 0.99.

-

Precision and Accuracy: Both intra- and inter-day precision and accuracy were within acceptable limits (±15% for QC samples and ±20% for the Lower Limit of Quantification).

-

Matrix Effect: The use of a deuterated internal standard effectively compensated for any ion suppression or enhancement caused by the plasma matrix.

-

Recovery: The extraction recovery of Loracarbef from human plasma was consistent and reproducible.

-

Stability: Loracarbef was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Quantitative Data Summary

The following table is a representative example. Actual values must be determined during method validation.

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Loracarbef | 10 - 5000 | 10 | < 10 | < 12 | 95 - 105 |

Diagrams

Caption: Experimental workflow for Loracarbef quantification.

Caption: Logic of quantification using an internal standard.

Conclusion

This application note provides a detailed framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of Loracarbef in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol makes this method highly reliable and suitable for high-throughput bioanalysis in a research setting. The presented protocols and validation parameters serve as a comprehensive guide for researchers and scientists in drug development.

References

Application Notes and Protocols for Loracarbef Analysis using Loracarbef-d5 Internal Standard

These application notes provide detailed protocols for the sample preparation and analysis of Loracarbef in biological matrices, utilizing Loracarbef-d5 as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are intended for researchers, scientists, and drug development professionals.

Introduction

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Accurate determination of its concentration in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The use of a stable isotope-labeled internal standard, such as Loracarbef-d5, is the gold standard for LC-MS/MS analysis as it compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[2][3][4]

This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][5][6] The choice of method will depend on the specific matrix, required sensitivity, and available resources.

Solid-Phase Extraction (SPE) Protocol for Loracarbef in Plasma

Solid-phase extraction is a highly selective sample preparation technique that can provide cleaner extracts compared to other methods, leading to reduced matrix effects and improved assay performance.[5][7] A reversed-phase SPE cartridge is suitable for the extraction of the relatively polar Loracarbef.

Experimental Protocol:

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

To 500 µL of plasma, add 50 µL of Loracarbef-d5 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 500 µL of 4% phosphoric acid to the plasma sample and vortex for 30 seconds. This step helps to disrupt protein binding.

-

-

SPE Cartridge Conditioning:

-

Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

-

Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

-

-

Washing:

-

Wash the cartridge with 2 mL of 5% methanol in deionized water to remove polar interferences.

-

Wash the cartridge with 2 mL of 20% acetonitrile in deionized water to remove less polar interferences.

-

Dry the cartridge under high vacuum for 5-10 minutes to remove any residual water.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

A second elution with another 1 mL of methanol can be performed to ensure complete recovery.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE) Protocol for Loracarbef in Urine

Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquids.[1] It is a cost-effective method for cleaning up samples like urine.

Experimental Protocol:

-

Sample Pre-treatment:

-

Thaw urine samples at room temperature and vortex.

-

Centrifuge the urine sample at 4000 rpm for 10 minutes to remove any particulate matter.

-

To 1 mL of the supernatant, add 100 µL of Loracarbef-d5 internal standard working solution.

-

Add 1 mL of a suitable buffer, such as phosphate buffer (pH 6.0), and vortex.

-

-

Extraction:

-

Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol, 9:1 v/v) to the pre-treated urine sample in a screw-cap tube.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Collection of Organic Layer:

-

Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

-

Protein Precipitation (PPT) Protocol for Loracarbef in Serum

Protein precipitation is the simplest and fastest sample preparation technique, making it suitable for high-throughput analysis.[6][8][9] It involves adding an organic solvent to denature and precipitate proteins. Acetonitrile is a common choice for this purpose.[6]

Experimental Protocol:

-

Sample Pre-treatment:

-

Thaw serum samples at room temperature and vortex.

-

To 200 µL of serum in a microcentrifuge tube, add 20 µL of Loracarbef-d5 internal standard working solution.

-

-

Protein Precipitation:

-

Add 600 µL of ice-cold acetonitrile to the serum sample.

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new tube.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

For increased sensitivity, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL).

-

-

Direct Injection (Alternative):

-

Alternatively, the supernatant can be directly injected into the LC-MS/MS system. A dilution with water may be necessary to match the initial mobile phase composition and avoid peak distortion.

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for Loracarbef analysis using a deuterated internal standard. The exact values will vary depending on the specific instrumentation and method parameters.

| Parameter | Solid-Phase Extraction (Plasma) | Liquid-Liquid Extraction (Urine) | Protein Precipitation (Serum) |

| Recovery (%) | > 85% | > 80% | > 90% |

| Matrix Effect (%) | < 15% | < 20% | < 25% |

| Linearity (r²) | > 0.995 | > 0.995 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL | 5 - 20 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 10% | < 15% |

| Inter-day Precision (%CV) | < 10% | < 10% | < 15% |

| Intra-day Accuracy (%Bias) | ± 10% | ± 10% | ± 15% |

| Inter-day Accuracy (%Bias) | ± 10% | ± 10% | ± 15% |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Loracarbef in biological samples.

Caption: General workflow for Loracarbef analysis in biological samples.

Conclusion